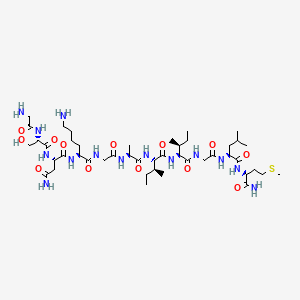

Amyloid beta-protein (25-35) amide

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-N-[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H82N14O13S/c1-9-24(5)36(44(71)51-21-35(64)53-29(17-23(3)4)41(68)55-27(38(49)65)14-16-73-8)59-45(72)37(25(6)10-2)58-39(66)26(7)52-34(63)20-50-40(67)28(13-11-12-15-46)56-42(69)30(18-32(48)61)57-43(70)31(22-60)54-33(62)19-47/h23-31,36-37,60H,9-22,46-47H2,1-8H3,(H2,48,61)(H2,49,65)(H,50,67)(H,51,71)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,69)(H,57,70)(H,58,66)(H,59,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYXSAAQWCBCIY-SLVFWPMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H82N14O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1059.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Conformation and Dynamics of Aβ 25 35 Amide

Secondary Structure Propensities

The intrinsic conformational preferences of Aβ(25-35) amide are a key determinant of its aggregation pathway. Depending on the conditions, it can populate a range of secondary structures, from highly ordered β-sheets to more flexible random coils.

Beta-Sheet Formation and Polymorphism

A hallmark of Aβ(25-35) amide is its propensity to form β-sheet structures, which are the fundamental building blocks of amyloid fibrils. nih.govmdpi.complos.orgnih.govnih.gov This conformational state is characterized by extended peptide chains linked by intermolecular hydrogen bonds. The formation of β-sheets is often a concentration-dependent phenomenon, with higher peptide concentrations favoring this structure. nih.gov Studies have shown that in methanol (B129727), Aβ(25-35) predominantly adopts a β-sheet conformation. nih.gov Similarly, in buffer solutions at physiological pH (7.4), a concentration-independent β-sheet structure has been observed. nih.gov

The aggregation of Aβ(25-35) amide into β-sheets is a key step in fibrillogenesis. nih.gov These fibrils exhibit significant polymorphism, meaning they can exist in multiple, distinct, structurally-ordered forms. researchgate.net This polymorphism can be influenced by the initial conformational ensemble of the peptide and the environmental conditions during aggregation. researchgate.net Fibrils of Aβ(25-35) amide have been shown to adopt a parallel β-sheet structure. nih.gov Isotope-assisted vibrational circular dichroism studies have confirmed this parallel arrangement. nih.gov The core of these fibrils is typically formed by residues 28-35, with residues 31 and 32 being the most protected from solvent exchange, indicating their central role in the fibril structure. researchgate.netpnas.org

The process of β-sheet formation can be influenced by interactions with lipid membranes, which can accelerate aggregation. mdpi.comnih.gov The hydrophobic nature of the lipid bilayer provides a favorable environment for the nucleation and formation of well-ordered cross-β sheets. mdpi.comnih.gov

Table 1: Conditions Favoring Beta-Sheet Formation in Aβ(25-35) amide

| Condition | Method of Observation | Reference |

| Methanol Solution | Vibrational Circular Dichroism, Electronic Circular Dichroism | nih.gov |

| Buffer Solution (pH 7.4) | Spectroscopic studies | nih.gov |

| Gel state (from methanol or acidic acetate (B1210297) buffer) | Vibrational Circular Dichroism, Electronic Circular Dichroism | nih.gov |

| Thin film (from methanol solution) | Vibrational Circular Dichroism, Electronic Circular Dichroism | nih.gov |

| In the presence of lipid bilayers | Biophysical studies | mdpi.comnih.gov |

Beta-Turn and Random Coil Conformations

In addition to β-sheets, Aβ(25-35) amide can also adopt β-turn and random coil conformations. nih.gov A β-turn is a secondary structure element where the polypeptide chain reverses its direction. In Aβ(25-35) amide, β-turns have been observed, particularly in the C-terminal region involving residues from Ile(31) to Met(35). nih.gov In dimethyl sulfoxide (B87167) (DMSO), a solvent known to disrupt aggregation, the peptide predominantly adopts a β-turn structure. nih.govresearchgate.net

At low concentrations and in the absence of a lipid environment, a random coil conformation is often preferred. nih.gov This disordered structure is also observed in aqueous solutions and in mixtures of water and acetonitrile (B52724). plos.org The transition between these different conformations is a key aspect of the peptide's dynamic nature and is highly sensitive to environmental cues.

Alpha-Helix Structures

While β-sheets are the predominant structure in aggregated forms, Aβ(25-35) amide can also adopt α-helical conformations under certain conditions. nih.govmdpi.com The presence of α-helical structures is often observed in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. mdpi.com In these environments, the peptide can undergo a transition from a disordered state to a more ordered α-helical structure over time. mdpi.com Specifically, a helical conformation has been identified in the region spanning residues 28 to 34. mdpi.com

Furthermore, in aqueous solutions at physiological pH, some studies have reported a significant proportion of α-helical structure. researchgate.netaem.az The addition of trifluoroethanol, a solvent known to promote α-helix formation, can also induce this conformation. nih.govplos.org Interestingly, even in the presence of lipid systems, evidence for α-helical material has been found, suggesting a complex interplay between different secondary structures at the membrane interface. acs.org

Environmental Influences on Conformation

The conformational landscape of Aβ(25-35) amide is profoundly shaped by its surrounding environment. Factors such as the properties of the aqueous solution and interactions with lipid membranes can dramatically alter its secondary structure.

Effects of Aqueous Solutions (pH, Concentration)

The pH and concentration of the aqueous solution are critical determinants of the conformational state of Aβ(25-35) amide. nih.gov At physiological pH (7.4), the peptide tends to form β-sheet structures, and this conformation appears to be independent of concentration in buffer solutions. nih.gov However, other studies have shown that at lower concentrations in aqueous solution, a random coil conformation may be favored. nih.gov

The aggregation process itself is concentration-dependent, with higher concentrations promoting the formation of β-sheet-rich fibrils. nih.gov The conformational transition from soluble, often unordered structures to insoluble β-sheet fibrils is a key event in amyloid formation. nih.govacs.org The pH of the solution can also influence aggregation, with some studies suggesting that acidic conditions can stabilize helical structures and reduce aggregation. researchgate.net

Interactions with Lipid Membrane Systems (Micelles, Bilayers, Films)

Interactions with lipid membranes play a crucial role in the conformational dynamics and aggregation of Aβ(25-35) amide. nih.govmdpi.comnih.govnih.gov Lipid bilayers can act as a catalytic surface, accelerating the formation of β-sheets and amyloid fibrils. mdpi.comnih.gov The peptide has been shown to interact with the headgroup region and the upper part of the lipid tails, without deep penetration into the bilayer. rsc.org

In the presence of SDS micelles, Aβ(25-35) amide undergoes a time-dependent conformational change, transitioning from a mixture of random coil and β-sheet to a more helical structure. mdpi.com Specifically, an α-helix can form in the C-terminal region of the peptide. mdpi.com

The composition of the lipid membrane also influences these interactions. For instance, the presence of cholesterol can make the membrane more rigid, which in turn can facilitate peptide aggregation on the membrane surface. rsc.org Molecular dynamics simulations have indicated that certain amino acids, such as Methionine-35, Asparagine-27, and Serine-26, are key for the interaction between the peptide and lipid headgroups. rsc.org

Studies using Langmuir films have also provided insights into the peptide-lipid interactions, revealing how the peptide can alter the properties of the lipid monolayer. The interaction with lipid membranes is a complex process that can lead to a variety of conformational states, including both β-sheet and α-helical structures, and is a critical factor in the aggregation pathway of Aβ(25-35) amide. acs.org

Table 2: Conformational States of Aβ(25-35) amide in Different Lipid Environments

| Lipid System | Observed Conformation(s) | Method of Observation | Reference |

| SDS Micelles | Random coil, β-sheet, α-helix (time-dependent) | Circular Dichroism, NMR Spectroscopy | mdpi.com |

| Phospholipid Bilayers (with and without cholesterol) | Resides in headgroup region, aggregation on surface | Molecular Dynamics Simulations | rsc.org |

| POPC/POPS Bilayers | α-helical and β-type material | μFTIR, Raman Spectroscopy | acs.org |

| Langmuir Films | Alteration of lipid monolayer properties | Langmuir film balance | acs.org |

Influence of Hydrophobicity and Membrane Composition

The hydrophobicity of the Aβ(25-35) amide and the composition of surrounding membranes profoundly influence its structure and aggregation. nih.gov The peptide itself possesses a hydrophobic C-terminus and a more hydrophilic N-terminus. researchgate.net This amphiphilic nature dictates its interaction with lipid bilayers, which are central to its biological activity.

Replica-exchange molecular dynamics simulations have shown that while Aβ(25-35) and its sequence-shuffled counterparts have the same amino acid composition, they adopt distinct locations and conformations within membranes, which correlates with their differing neurotoxicities. nih.gov The C-terminal region of Aβ(25-35) tends to embed within the membrane, adopting an alpha-helical structure, while the N-terminal region remains exposed to the solvent in a flexible conformation. researchgate.net The insertion of Aβ(25-35) into neutral lipid bilayers is driven by its hydrophobicity, and the presence of cholesterol can modulate the extent of this insertion. umsystem.edu

The composition of the lipid membrane plays a critical role. For instance, in the presence of POPC/POPS lipid mixtures, Aβ(25-35) shows a preference for antiparallel β-sheet structures. acs.orgresearchgate.net This interaction appears to be direct, with evidence suggesting the peptide interacts with the lipid head groups. acs.org The membrane environment can act as a catalyst for peptide misfolding, providing a surface that promotes the transition from soluble, often helical or random coil structures, to aggregated β-sheet fibrils. nih.govacs.org

Advanced Spectroscopic and Computational Approaches in Structural Analysis

A variety of sophisticated techniques are employed to elucidate the structural complexities of Aβ(25-35) amide.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

VCD and ECD are powerful spectroscopic methods for studying the secondary structure of peptides in different environments. nih.govsci-hub.se VCD, which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the formation of β-sheet and β-turn structures. nih.gov Studies using VCD on Aβ(25-35) have revealed that the peptide can adopt a variety of conformations, including β-sheet and β-turn structures, with the relative proportions changing depending on the solvent and aggregation state. nih.govresearchgate.net For instance, in a DMSO solution, Aβ(25-35) has been shown to adopt a β-turn structure. researchgate.netjomardpublishing.com

Isotope-assisted VCD has been instrumental in providing site-specific structural information. nih.gov By selectively labeling carbonyl groups with ¹³C, researchers have confirmed that Aβ(25-35) fibrils adopt a parallel β-sheet structure. nih.govresearchgate.net These studies also suggested that the local microenvironments of different amino acid residues within the fibril can vary. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique to probe the secondary structure of proteins by analyzing the amide I and amide III vibrational bands. researchgate.netaem.az For Aβ(25-35) amide, FTIR studies have been crucial in identifying its conformational transitions.

In aqueous solution, FTIR spectra have indicated that Aβ(25-35) can exist in an α-helical conformation. researchgate.netjomardpublishing.comaem.az However, upon incubation or interaction with certain environments, it can transition to β-sheet structures. researchgate.net For example, when dried on a hydrophilic surface, the peptide can form coffee-ring-like residues where the outer rim is rich in parallel β-sheets (peak around 1634 cm⁻¹) and the inner zone contains α-helical structures (peak at 1657 cm⁻¹). acs.orgresearchgate.net

In the presence of POPC/POPS lipid vesicles, FTIR analysis has shown the formation of both antiparallel (band at 1685 cm⁻¹) and parallel (band at 1634 cm⁻¹) β-sheets, along with possible β-turns (band at 1670 cm⁻¹), with no evidence of α-helices. researchgate.netresearchgate.net

| Technique | Sample Condition | Observed Secondary Structure(s) | Amide I Band Position (cm⁻¹) | Reference(s) |

| FTIR | Aqueous solution (200 µM and 1 mM) | Predominantly α-helix (48%), with some β-sheet, β-turn, and unordered structures. | 1658 | researchgate.netjomardpublishing.comaem.az |

| µFTIR | Dried on hydrophilic surface (outer rim) | Parallel β-sheet | 1634 | acs.orgresearchgate.net |

| µFTIR | Dried on hydrophilic surface (inner zone) | α-helix | 1657 | acs.orgresearchgate.net |

| µFTIR | With POPC/POPS lipids | Antiparallel β-sheet, parallel β-sheet, β-turns | 1685, 1634, 1670 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about peptides in solution and solid states. For Aβ(25-35) amide, NMR studies have been pivotal in characterizing its conformation in various solvent systems.

In a solution of 50% trifluoroethanol (TFE), an environment that mimics a membrane interface, Aβ(25-35) adopts an α-helical conformation from Ala30 to Met35. researchgate.net In a mixture of hexafluoroisopropanol (HFIP) and water, the peptide exhibits a less regular fold in the C-terminal region with β-turns in the N-terminal segment (residues 25-28). researchgate.netjomardpublishing.com Another study in a solution with at least 50% HFIP showed a turn-helical structure. researchgate.net

In the presence of sodium dodecyl sulfate (SDS) micelles, which serve as a membrane mimetic, Aβ(25-35) undergoes a conformational transition over time. unina.itmdpi.com It initially exists in a disordered state but evolves to a more ordered α-helical structure, which then converts to a 3₁₀ helix. unina.itmdpi.com Solid-state NMR has been instrumental in studying the structure of Aβ fragments in their fibrillar form, often revealing a cross-β core structure. nih.gov

Raman Spectroscopy and Micro X-ray Diffraction (µXRD)

Raman spectroscopy offers complementary vibrational information to FTIR and is particularly useful for studying amyloid structures. nih.gov The amide III region of the Raman spectrum is sensitive to the ψ dihedral angles of the peptide backbone and can help distinguish between different types of β-sheets. nih.govnih.gov Raman studies on Aβ(25-35) fibrils, in conjunction with molecular dynamics simulations, have indicated a parallel β-sheet structure. researchgate.netnih.gov

Micro X-ray diffraction (µXRD) provides information about the periodic structures within the amyloid fibrils. acs.orgresearchgate.net For Aβ(25-35) dried on a hydrophilic surface, µXRD patterns have shown a weak peak around 10 Å, which is characteristic of β-sheet stacking, although the broadness of the peak suggests some disorder. acs.orgresearchgate.netresearchgate.net In contrast, the full-length Aβ(1-42) shows clearer β-sheet features with peaks at 4.2 Å (inter-strand distance) and 10 Å (inter-sheet distance). acs.orgresearchgate.net

| Technique | Sample | Key Findings | Reference(s) |

| Raman Spectroscopy | Aβ(25-35) fibrils | Suggests a parallel β-sheet structure. | nih.gov |

| µXRD | Dried Aβ(25-35) rim | Weak peak around 10 Å, indicating some stacking disorder. The broad peak suggests a mix of β-sheet and α-helical structures. | acs.orgresearchgate.netresearchgate.net |

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the conformational dynamics and aggregation pathways of Aβ(25-35) amide that are often inaccessible by experimental methods alone. nih.govmdpi.com These simulations have been used to study the free energy landscape of the monomer, revealing that both α-helical and β-strand conformations can be intermediates in the formation of amyloid aggregates. nih.gov

Simulations have shown that in pure water, the Aβ(25-35) monomer preferentially adopts collapsed coil and, to a lesser extent, β-hairpin conformations. researchgate.netnih.gov In contrast, in apolar organic solvents, a helical structure is favored. researchgate.netnih.gov MD simulations of Aβ(25-35) aggregation have highlighted the importance of specific motifs, such as the GxxxG motif, in mediating chain-chain contacts, irrespective of the secondary structure. nih.gov

Furthermore, simulations have been crucial in understanding the interaction of Aβ(25-35) with lipid membranes. nih.gov They have provided detailed models of how the peptide inserts into and perturbs the lipid bilayer, offering a molecular basis for its membrane-disrupting effects. researchgate.net

Aggregation Kinetics and Mechanisms of Aβ 25 35 Amide

Nucleation and Polymerization Pathways

The aggregation of Aβ(25-35) amide follows a nucleation-dependent polymerization mechanism, a process characterized by distinct phases: a lag phase, an elongation or growth phase, and a final equilibrium or saturation phase. nih.gov This model posits that the initial and rate-limiting step is the formation of a thermodynamically unfavorable "nucleus," a small oligomeric aggregate. nih.govjst.go.jp Once these nuclei are formed, they act as templates, or seeds, for the rapid addition of monomeric peptides, leading to the elongation of the aggregate. jst.go.jp

The lag phase represents the time required for the formation of these critical nuclei. nih.gov The subsequent elongation phase is a much faster process where monomers sequentially add to the growing ends of the nuclei, leading to the formation of protofibrils. nih.govjst.go.jp Finally, the reaction reaches a plateau or saturation phase when the concentration of available monomers decreases, and the formation of new fibrils slows down. nih.gov The entire process is a self-propagating cascade, where the formation of fibrils can be accelerated by the presence of pre-existing fibrillar seeds, which effectively bypasses the slow nucleation step. nih.gov Some studies propose that this process may involve partially and transiently formed α-helical conformations that stabilize upon increased local concentration and then transition into β-hairpin and ultimately intermolecular cross β-strand structures. jst.go.jp

Oligomerization and Fibrillogenesis Dynamics

The transition from soluble monomers to insoluble fibrils involves a complex series of intermediate species, including soluble oligomers and protofibrils. These oligomers are considered by many to be the primary neurotoxic species. Due to their transient and heterogeneous nature, characterizing these early aggregates is challenging. researchgate.net

Replica exchange molecular dynamics simulations have revealed a diverse ensemble of Aβ(25-35) amide dimer structures, which are the earliest and smallest oligomers. These include parallel and antiparallel extended β-strands, β-hairpins, and V-shaped conformations, coexisting with unstructured complexes. researchgate.net This structural diversity in the initial dimeric building blocks is thought to be a key factor in the observed polymorphism of the resulting mature fibrils. researchgate.netnih.gov This means that fibrils with the same peptide sequence can exhibit different morphologies and potentially different biological activities. nih.gov

As aggregation proceeds, these small oligomers assemble into larger, more organized structures known as protofibrils. These are filamentous aggregates that are precursors to mature fibrils. nih.gov Mature fibrils are characterized by a cross-β sheet architecture, where the β-strands are oriented perpendicular to the long axis of the fibril. nih.gov These fibrils can vary in width and crossover distance, further highlighting the polymorphic nature of Aβ(25-35) amide aggregation. nih.gov

Factors Modulating Aggregation

The aggregation of Aβ(25-35) amide is highly sensitive to its environment. Various factors can significantly influence the kinetics and thermodynamics of the aggregation process, including the concentration of the peptide itself, the properties of the solution, and the presence of biological surfaces.

The concentration of Aβ(25-35) amide is a critical determinant of its aggregation kinetics. nih.gov Higher peptide concentrations lead to a shorter lag phase and a faster rate of fibril formation. nih.govresearchgate.net This is consistent with the nucleation-dependent polymerization model, where a higher concentration of monomers increases the probability of forming the initial nuclei. researchgate.net Studies have shown a strong concentration dependence on the self-assembly of Aβ(25-35) amide, with very rapid aggregation kinetics observed at higher concentrations (e.g., between 200 μM and 1.46 mM). nih.gov To achieve more reproducible and manageable kinetics for experimental studies, lower concentration ranges (e.g., 50–200 μM) are often used. nih.gov The critical concentration required for fibrillization is in the submicromolar range. researchgate.net

| Concentration (µM) | Lag Phase Duration | Aggregation Rate | Fibril Amount at Plateau |

|---|---|---|---|

| 50 | Increased | Decreased | Decreased |

| 100 | - | - | - |

| 200 | Decreased | Increased | Increased |

This table illustrates the general trend of Aβ(25-35) amide aggregation kinetics as a function of its concentration, based on Thioflavin T fluorescence assays. nih.gov Specific values for lag phase, rate, and plateau are dependent on the exact experimental conditions.

The pH and ionic strength of the solution play a significant role in modulating the aggregation of Aβ(25-35) amide, primarily by influencing the electrostatic interactions between peptide molecules. alexotech.comnih.gov Aggregation is generally accelerated as the pH approaches the isoelectric point (pI) of the peptide, where the net charge is minimized, thus reducing electrostatic repulsion between monomers. nih.gov Studies on the full-length Aβ peptide have shown that a decrease in pH can have a strong effect on primary nucleation. nih.gov For Aβ(25-35) amide, aggregation is faster at a more neutral pH (7.4) compared to more acidic (pH 5) or basic (pH 8) conditions. nih.gov

Increased ionic strength, achieved by adding salt, can also promote aggregation by shielding the electrostatic charges on the peptide molecules, thereby reducing repulsion and facilitating their association. nih.gov However, for Aβ(25-35) amide specifically, the aggregation process was not significantly affected by NaCl in the tested concentration range in one study. nih.gov This suggests that the interplay of hydrophobic and electrostatic interactions in this particular fragment may be complex.

| pH | Aggregation Kinetics |

|---|---|

| 5.0 | Slower |

| 7.4 | Optimal |

| 8.0 | Slower |

This table summarizes the observed effect of pH on the aggregation of 100 μM Aβ(25-35) amide in a phosphate (B84403) buffer with 17.5% acetonitrile (B52724) at 4 °C. nih.gov

Biological membranes, particularly those containing anionic lipids and gangliosides, can significantly accelerate the aggregation of Aβ(25-35) amide. mdpi.complos.org The interaction with the lipid bilayer can promote a conformational change in the peptide, often from a random coil or α-helical structure to a β-sheet conformation, which is a prerequisite for fibril formation. acs.org The hydrophobic environment of the membrane interior and the electrostatic interactions with charged lipid headgroups are key drivers of this process. mdpi.com

Gangliosides, such as GM1, have been shown to act as scaffolds for Aβ binding and to promote its structural conversion and aggregation. plos.org The oligosaccharide headgroups of gangliosides can form specific interactions with the peptide, facilitating its accumulation on the membrane surface and enhancing peptide-peptide interactions that lead to oligomerization. plos.org The presence of lipid membranes can thus lower the critical concentration required for aggregation and effectively catalyze the formation of amyloid fibrils. mdpi.com

Methodologies for Characterizing Aggregation States

A variety of biophysical and imaging techniques are employed to study the different stages of Aβ(25-35) amide aggregation, from soluble monomers to mature fibrils. Each method provides unique insights into the structure, morphology, and kinetics of the aggregation process.

Thioflavin T (ThT) Fluorescence Spectroscopy: This is a widely used method to monitor the kinetics of fibril formation in real-time. plos.orgtandfonline.com ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the cross-β sheet structure of amyloid fibrils. plos.orgtandfonline.com

Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of the peptide. nih.govplos.org It can detect the conformational transition from random coil or α-helical structures to the characteristic β-sheet structure associated with amyloid aggregation. nih.gov

Electron Microscopy (EM) and Atomic Force Microscopy (AFM): These high-resolution imaging techniques provide direct visualization of the morphology of the aggregates. frontiersin.orgvu.lt They allow for the characterization of the size and shape of oligomers, protofibrils, and mature fibrils, revealing details about fibril width, length, and twisting. frontiersin.orgvu.lt

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly in the amide I region, is sensitive to the secondary structure of proteins and can distinguish between different types of β-sheets (parallel and antiparallel). vu.ltnih.gov

Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC): These techniques provide information about the size distribution of the aggregates in solution, allowing for the detection of oligomeric species. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR can provide atomic-level structural information about the peptide in its monomeric, oligomeric, and fibrillar states. jst.go.jpnih.gov

| Methodology | Information Provided | Stage of Aggregation Studied |

|---|---|---|

| Thioflavin T (ThT) Fluorescence | Kinetics of fibril formation | Fibrillogenesis |

| Circular Dichroism (CD) | Secondary structure changes | Monomer to fibril transition |

| Electron Microscopy (EM) | Morphology and structure of aggregates | Oligomers, protofibrils, fibrils |

| Atomic Force Microscopy (AFM) | Morphology, size, and mechanical properties of aggregates | Oligomers, protofibrils, fibrils |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Secondary structure, β-sheet conformation | All stages |

| Dynamic Light Scattering (DLS) | Size distribution of aggregates | Oligomers |

| Size Exclusion Chromatography (SEC) | Separation and sizing of aggregates | Monomers, oligomers |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-level structure and dynamics | All stages |

Thioflavin T (ThT) Fluorescence Assays

Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This property makes it a valuable tool for monitoring the kinetics of Aβ(25-35) amide aggregation in real-time.

Mechanism of ThT Fluorescence:

When ThT binds to the cross-β-sheet structure of amyloid fibrils, its molecular structure becomes more rigid, leading to a significant increase in its fluorescence quantum yield. The fluorescence intensity is directly proportional to the amount of aggregated amyloid fibrils, allowing for a semi-quantitative analysis of the fibrillation process. The binding of ThT molecules is thought to occur along the long axis of the fibril. nih.govresearchgate.net

Kinetic Profile of Aggregation:

ThT fluorescence assays typically reveal a sigmoidal aggregation curve for Aβ(25-35) amide, which can be divided into three distinct phases: a lag phase, a growth or elongation phase, and a plateau phase. nih.gov

Lag Phase: During this initial phase, the fluorescence intensity remains low, indicating the presence of soluble, unordered peptide structures. nih.gov This is the period where nucleation events occur, forming the initial seeds for fibril growth.

Growth Phase: This phase is characterized by a rapid increase in ThT fluorescence, reflecting the elongation of fibrils as monomers add to the growing ends of the nuclei. nih.gov

Plateau Phase: The fluorescence signal eventually reaches a steady state, indicating that the pool of soluble peptide has been depleted and the fibril mass has reached its maximum under the given experimental conditions. nih.gov

Factors Influencing Aggregation Kinetics:

Several factors can influence the kinetics of Aβ(25-35) amide aggregation as observed by ThT assays:

Concentration: Higher concentrations of Aβ(25-35) amide lead to faster aggregation kinetics, with a shorter lag phase. nih.gov

Solvent Conditions: The choice of solvent significantly impacts aggregation. For instance, incubation in phosphate-buffered saline (PBS) promotes the formation of β-sheets and results in a more pronounced increase in ThT fluorescence compared to incubation in water or a mixture of water and acetonitrile, where the peptide may remain in a more disordered conformation. nih.gov

Presence of Inhibitors or Promoters: The ThT assay is widely used to screen for compounds that can inhibit or promote Aβ aggregation. A decrease in the final ThT fluorescence or a prolongation of the lag phase suggests an inhibitory effect, while the opposite indicates a promoting effect. mdpi.commdpi.com

It's important to note that while ThT is a powerful tool, its fluorescence can be influenced by the presence of certain exogenous compounds, which may lead to biased results. scispace.com Therefore, it is often used in conjunction with other techniques for a more comprehensive understanding of the aggregation process.

UV Spectroscopy and Congo Red Spectrophotometry

UV spectroscopy and Congo Red (CR) spectrophotometry are complementary techniques used to study the aggregation of Aβ(25-35) amide. While UV spectroscopy provides information about changes in the local environment of aromatic residues, the Congo Red assay is a more specific method for detecting the presence of amyloid fibrils.

UV Spectroscopy:

Changes in the UV absorption spectrum of Aβ(25-35) amide can indicate aggregation. The aromatic amino acid residues within the peptide sequence can experience a shift in their microenvironment as the peptide transitions from a soluble, monomeric state to an aggregated, fibrillar state. This can result in alterations in the UV absorbance, which can be monitored over time to follow the aggregation process. For instance, an increase in turbidity due to the formation of large aggregates can lead to an increase in light scattering, which manifests as an apparent increase in absorbance across a range of wavelengths. ias.ac.in

Congo Red Spectrophotometry:

Congo Red is a dye that has long been used to stain amyloid deposits in tissue samples. In solution, CR exhibits a characteristic absorption spectrum. Upon binding to amyloid fibrils, the spectrum of CR undergoes a pathognomonic red shift, with the appearance of a new peak or a shoulder at a longer wavelength (around 541 nm). ias.ac.inresearchgate.net The magnitude of this spectral shift is proportional to the amount of fibrillar amyloid present.

The binding of CR to amyloid fibrils is thought to involve the intercalation of the planar dye molecules between the β-strands of the cross-β-sheet structure. This interaction stabilizes the dye in a specific conformation, leading to the observed change in its absorption properties. nih.gov

Kinetic Analysis:

By monitoring the change in absorbance at around 541 nm over time, the kinetics of Aβ(25-35) amide fibril formation can be quantified. Similar to ThT assays, CR binding assays can reveal a sigmoidal aggregation curve, allowing for the determination of the lag time and the rate of fibril growth. Studies have shown that the shoulder peak at 541 nm gradually increases with time, indicating that CR kinetically binds to the forming amyloid aggregates. researchgate.net

The combination of UV spectroscopy and Congo Red spectrophotometry provides valuable insights into the aggregation process of Aβ(25-35) amide, from the initial formation of small aggregates to the mature, well-ordered fibrils.

Electron Microscopy Techniques (e.g., Transmission Electron Microscopy - TEM)

Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM), are indispensable for the direct visualization of the morphology of Aβ(25-35) amide aggregates. TEM provides high-resolution images that reveal the size, shape, and ultrastructure of the fibrils formed during the aggregation process.

Visualization of Fibril Morphology:

TEM analysis of Aβ(25-35) amide aggregates typically reveals the presence of fibrillar structures. These fibrils can vary in their appearance, from short and tiny aggregates to longer, more defined filaments. researchgate.net In some cases, these fibrils can be seen to intertwine and form thicker, interlaced networks, especially after prolonged incubation periods. nih.gov The diameter of the individual fibrils can also be measured from TEM images.

Studies have shown that Aβ(25-35) peptide can form aggregates that are fibril-like from the very early stages of incubation. nih.gov Over time, these initial fibrils can grow in length and thickness. nih.gov The morphology of these aggregates can be influenced by the solvent conditions and the presence of other molecules.

Insights into Aggregation Mechanisms:

By examining samples at different time points during the aggregation process, TEM can provide a visual timeline of fibril formation. This allows researchers to correlate the morphological changes with the kinetic data obtained from techniques like ThT fluorescence and Congo Red binding assays. For example, the appearance of small, fibrillar structures in TEM images at early time points corresponds to the lag phase and the beginning of the growth phase in kinetic assays. The subsequent elongation and entanglement of these fibrils are consistent with the progression of the growth phase.

TEM can also be used to assess the effectiveness of potential aggregation inhibitors. In the presence of an effective inhibitor, TEM images may show a reduction in the number or size of fibrils, or the presence of amorphous, non-fibrillar aggregates instead. figshare.com

Molecular and Cellular Mechanisms of Aβ 25 35 Amide Neurotoxicity in Vitro Studies

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A significant body of evidence points to oxidative stress as a primary mechanism of Aβ(25-35) amide-induced neurotoxicity. researchgate.netresearchgate.net Exposure of neural cells to Aβ(25-35) amide leads to a marked increase in the intracellular production of reactive oxygen species (ROS). nih.govmdpi.com This surge in ROS disrupts the delicate balance of the cellular redox environment, overwhelming the endogenous antioxidant defense systems.

Studies have shown that treatment of various cell lines, including rat brain microvascular endothelial cells (rBMVECs) and human neuroblastoma SH-SY5Y cells, with Aβ(25-35) amide results in a significant elevation of intracellular ROS levels. nih.govmdpi.com This oxidative onslaught can lead to widespread damage to cellular components, including lipids, proteins, and nucleic acids. mdpi.com For instance, in rBMVECs, the increased ROS production is accompanied by a decrease in the activity of the antioxidant enzyme glutathione (B108866) peroxidase. nih.gov Similarly, Aβ(25-35) amide has been shown to induce protein oxidation, as measured by an increase in protein carbonyls in various in vitro systems, including cultured hippocampal neurons and astrocytes. nih.gov This cascade of oxidative events is a critical initiator of the subsequent cellular dysfunction and death.

Cellular Viability and Apoptotic Pathways

The accumulation of oxidative damage and other cellular insults triggered by Aβ(25-35) amide ultimately compromises cell viability, leading to cell death through both necrotic and apoptotic pathways.

Cytotoxicity and Necrosis in Neural Cell Lines

Aβ(25-35) amide consistently demonstrates cytotoxic effects across a range of neural cell lines in vitro. researchgate.netresearchgate.netnih.gov Treatment with this peptide leads to a significant reduction in cell viability and an increase in cellular necrosis. nih.gov For example, exposure of rat brain microvascular endothelial cells to Aβ(25-35) amide resulted in a notable decrease in cell viability and a concurrent increase in necrosis. nih.gov Similar cytotoxic effects have been observed in human neuroblastoma SH-SY5Y cells, where Aβ(25-35) amide treatment leads to morphological changes and a reduction in cell survival. mdpi.combiomolther.org The peptide is also known to induce cytotoxicity in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. mdpi.com The cytotoxic nature of Aβ(25-35) amide is a foundational aspect of its neurotoxic profile, contributing directly to the loss of neural cells.

Role of Methionine-35 Redox State in Programmed Cell Death

The amino acid methionine at position 35 (Met35) plays a pivotal role in the apoptotic processes induced by Aβ(25-35) amide. nih.govtorvergata.it The redox state of this specific residue is a critical determinant of the peptide's toxicity. nih.govtorvergata.it Studies have demonstrated that Aβ(25-35) amide, in its non-aggregated, predominantly monomeric form, is highly neurotoxic and can enter cells to induce mitochondrial damage, which in turn triggers apoptotic signals. researchgate.netnih.gov

The toxic mechanism is heavily dependent on the oxidation state of Met35. nih.gov When Met35 is in its reduced form, the peptide is capable of inducing the release of cytochrome c from mitochondria, causing mitochondrial swelling, and reducing mitochondrial oxygen consumption. nih.gov Conversely, when Met35 is oxidized to methionine sulfoxide (B87167), the peptide's ability to induce these apoptotic events is significantly attenuated. nih.gov Furthermore, substituting Met35 with norleucine, an amino acid that cannot be readily oxidized, abrogates the toxic effects. nih.gov This highlights that the oxidation of Met35 is a key event in initiating the apoptotic cascade. Interestingly, amidation of the C-terminal carboxylic acid of Met35 in Aβ(25-35) also eliminates its neurotoxicity and capacity to induce oxidative stress, further emphasizing the critical role of this residue's chemical environment. uky.edu

Dysregulation of Intracellular Signaling Pathways

Aβ(25-35) amide exerts its neurotoxic effects not only by inducing oxidative stress and apoptosis but also by disrupting key intracellular signaling pathways that are vital for neuronal function and survival.

Tau Protein Phosphorylation (TPKI/GSK-3beta Activation)

One of the hallmark pathological features of Alzheimer's disease is the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles. Aβ(25-35) amide has been shown to directly contribute to this process by activating specific kinases. In cultured rat hippocampal neurons, treatment with Aβ(25-35) amide leads to the activation of Tau Protein Kinase I/Glycogen Synthase Kinase-3beta (TPKI/GSK-3β). nih.gov This activation, in turn, enhances the phosphorylation of tau at multiple sites, including Ser199, Ser202, Ser396, Ser404, and Ser413. nih.gov The inhibition of TPKI/GSK-3β using antisense oligonucleotides was found to prevent the Aβ(25-35)-induced increase in tau phosphorylation, confirming the direct role of this kinase in the pathogenic process. nih.gov GSK-3β is considered a crucial link between Aβ pathology and tau hyperphosphorylation. mdpi.comfrontiersin.org

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (p38 MAPK)

The mitogen-activated protein kinase (MAPK) signaling pathways are essential for regulating a wide array of cellular processes, including stress responses, apoptosis, and inflammation. Aβ(25-35) amide has been shown to dysregulate these pathways, particularly the p38 MAPK cascade. mdpi.comuclm.es In non-small cell lung cancer cell lines A549 and H1299, treatment with Aβ(25-35) amide increased the ratio of phosphorylated (active) p38 MAPK to total p38 MAPK. mdpi.comnih.gov The activation of p38 MAPK is a common response to cellular stressors, including inflammatory cytokines and oxidative stress, both of which are induced by Aβ peptides. mdpi.comfrontiersin.org The activation of the p38 MAPK pathway by Aβ(25-35) amide can contribute to inflammatory responses and neuronal cell death, further perpetuating the neurodegenerative cycle. mdpi.com

Research Findings on Aβ(25-35) Amide In Vitro

| Cell Line | Key Finding | Reference(s) |

| Rat Hippocampal Neurons | Aβ(25-35) activates TPKI/GSK-3β, leading to increased Tau phosphorylation at multiple sites. | nih.gov |

| Rat Brain Microvascular Endothelial Cells (rBMVECs) | Aβ(25-35) decreases cell viability, increases necrosis, and elevates ROS production. | nih.gov |

| Human Neuroblastoma SH-SY5Y Cells | Aβ(25-35) induces cytotoxicity, increases ROS levels, and promotes apoptosis. | mdpi.combiomolther.org |

| PC12 Cells | Aβ(25-35) exhibits cytotoxic effects and can induce apoptosis. | mdpi.comacs.org |

| A549 and H1299 Cells | Aβ(25-35) increases the phosphorylation of p38 MAPK. | mdpi.comnih.gov |

| Isolated Rat Brain Mitochondria | Aβ(25-35) with reduced Met35 induces cytochrome c release and mitochondrial swelling. | nih.gov |

Protein Kinase C (PKC) Activity Alterations

Amyloid beta-protein (25-35) amide (Aβ(25-35)) has been shown to modulate the activity of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. In vitro studies using primary midbrain astrocytes have demonstrated that Aβ(25-35) can induce the phosphorylation and subsequent enzymatic activation of PKC. nih.gov This activation is not a generalized effect on all PKC isoforms; evidence suggests a specific involvement of PKCα and/or PKCβ in the downstream effects triggered by Aβ(25-35), such as the induction of cyclooxygenase-2 (COX-2) expression. nih.gov

In other cellular models, such as PC12 cells, Aβ(25-35) exposure leads to a decrease in the phosphorylation of PKC, which is contrary to the observations in astrocytes. medchemexpress.com This suggests that the effect of Aβ(25-35) on PKC activity can be cell-type dependent. Furthermore, inhibitors of PKC, such as chelerythrine, calphostin C, and staurosporine, have been found to significantly block cellular responses induced by Aβ(25-35), like microglial chemotaxis, reinforcing the integral role of PKC signaling in mediating the peptide's effects. nih.gov The desensitization of the chemotactic effect by pretreating microglia with PKC activators or Aβ(25-35) itself, which can be reversed by a PKC inhibitor, further supports the involvement of this kinase. nih.gov

| Experimental Model | Aβ(25-35) Effect on PKC | Downstream Consequence | Reference |

| Primary Midbrain Astrocytes | Induces phosphorylation and activation | COX-2 induction and PGE2 release | nih.gov |

| PC12 Cells | Decreases phosphorylation | Contributes to neurotoxicity | medchemexpress.com |

| Microglia | Involved in signal transduction | Stimulates chemotaxis | nih.gov |

Synaptic and Neuronal Function Compromise

The neurotoxic fragment Aβ(25-35) has been implicated in the cholinergic dysfunction observed in neurodegenerative conditions. In vitro studies utilizing retinal neurons have shown that Aβ(25-35) significantly reduces the K+-evoked release of acetylcholine (B1216132). nih.gov This impairment of acetylcholine release is not due to a direct effect on the enzyme choline (B1196258) acetyltransferase or on choline uptake. nih.gov Instead, the mechanism appears to be linked to metabolic dysfunction. Aβ(25-35) was found to decrease the uptake of glucose and significantly lower the intracellular levels of pyruvate (B1213749), a key substrate for the synthesis of acetyl-CoA, which is the rate-limiting precursor for acetylcholine synthesis. nih.gov This suggests that by impairing glycolysis, Aβ(25-35) starves the neuron of the necessary components for acetylcholine production, leading to a reduction in its release. nih.gov Other studies have also noted that Aβ(25-35) can decrease acetylcholine levels in the media of various cell lines. mdpi.com

| Cellular Model | Key Finding | Underlying Mechanism | Reference |

| Retinal Neurons | Decreased K+-evoked acetylcholine release | Impaired glycolysis, leading to reduced pyruvate levels | nih.gov |

| NSCLC Cell Lines | Reduced acetylcholine levels in culture media | Increased acetylcholinesterase activity | mdpi.com |

Aβ(25-35) is known to induce excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. This peptide enhances the neurotoxic effects of glutamate and N-methyl-D-aspartate (NMDA). nih.gov While some studies suggest that Aβ(25-35) itself does not directly activate NMDA or AMPA receptors, it potentiates their function, making neurons more vulnerable to glutamate-induced damage. nih.govnih.gov This potentiation can lead to a significant influx of calcium ions (Ca2+), a central event in excitotoxic cascades. nih.govresearchgate.net In vitro experiments have shown that in the presence of Aβ(25-35), the concentration of glutamate required to induce excitotoxic damage is significantly reduced. explorationpub.com Furthermore, Aβ(25-35) has been observed to increase extracellular glutamate levels in mixed cultures of neurons and astrocytes, with astrocytes showing higher sensitivity. nih.gov This disruption of glutamate homeostasis, combined with the sensitization of its receptors, creates a highly neurotoxic environment.

| Experimental System | Observation | Implication | Reference |

| Cultured Rat Hippocampal Neurons | Aβ(25-35) effect is not blocked by NMDA/AMPA antagonists | Inhibition of axonal transport by Aβ(25-35) is independent of glutamate receptor activation. | nih.gov |

| Human Cerebral Cortical Cell Cultures | Aβ enhances glutamate and NMDA neurotoxicity | Compromises the ability of neurons to handle elevated intracellular calcium. | nih.gov |

| Cultured Neurons and Astrocytes | Aβ(25-35) increases extracellular glutamate levels | Disrupts glutamate homeostasis, contributing to excitotoxicity. | nih.gov |

The structural integrity and function of neurons are heavily dependent on the cytoskeleton, and Aβ(25-35) has been shown to disrupt this vital cellular framework. A key target is the axonal transport system, which is responsible for moving organelles, proteins, and other essential materials along the axon. In cultured rat hippocampal neurons, Aβ(25-35) rapidly inhibits fast axonal transport in both anterograde and retrograde directions. nih.gov The mechanism underlying this inhibition appears to be distinct from that of glutamate-induced transport defects. The effect of Aβ(25-35) is irreversible and is linked to the polymerization and subsequent aggregation of intracellular actin. nih.gov This is supported by findings that an actin-depolymerizing agent can prevent the Aβ(25-35)-induced transport block, while an actin-polymerizing agent mimics its effect. nih.gov The resulting actin aggregation can physically impede the movement of cargo along axonal tracks, leading to synaptic dysfunction and contributing to neuronal degeneration.

| Cellular Process | Effect of Aβ(25-35) | Proposed Mechanism | Reference |

| Fast Axonal Transport | Rapid and irreversible inhibition (anterograde and retrograde) | Polymerization and aggregation of intracellular actin | nih.gov |

| Actin Dynamics | Induces intracellular actin aggregation | Promotes actin polymerization | nih.gov |

Blood-Brain Barrier (BBB) Integrity and Functionality

The blood-brain barrier (BBB) is a critical interface that protects the central nervous system. In vitro studies using rat brain microvascular endothelial cells (rBMVECs), a key component of the BBB, have revealed that Aβ(25-35) can compromise its integrity and function. utmb.edunih.gov Exposure of rBMVECs to Aβ(25-35) leads to a significant decrease in cell viability and an increase in cellular necrosis. utmb.edunih.gov This is accompanied by an increase in the production of reactive oxygen species (ROS), indicating the induction of oxidative stress. utmb.edunih.gov

Functionally, Aβ(25-35) increases the permeability of the rBMVEC monolayer. utmb.edunih.gov This is achieved by altering the expression of tight junction proteins, which are essential for maintaining the barrier's integrity. Specifically, Aβ(25-35) has been shown to decrease the expression of zonula occludens-1 (ZO-1) while increasing the expression of occludin. utmb.edunih.gov These molecular changes result in the disruption and disarrangement of the endothelial cell monolayer, thereby compromising the barrier and potentially allowing harmful substances to enter the brain. utmb.edunih.govnih.gov

| Parameter | Effect of Aβ(25-35) on rBMVECs | Reference |

| Cell Viability | Significantly decreased | utmb.edunih.gov |

| Cellular Necrosis | Increased | utmb.edunih.gov |

| Reactive Oxygen Species (ROS) | Increased production | utmb.edunih.gov |

| BBB Permeability | Increased | utmb.edunih.gov |

| Zonula Occludens-1 (ZO-1) Expression | Decreased | utmb.edunih.gov |

| Occludin Expression | Increased | utmb.edunih.gov |

| Monolayer Integrity | Disruption and cellular disarrangement | utmb.edunih.govnih.gov |

Alteration of Tight Junction Proteins (Zonula Occludens-1, Occludin)

In vitro studies utilizing rat brain microvascular endothelial cells (rBMVECs) have demonstrated that this compound [Aβ(25-35) amide] significantly impacts the integrity of the blood-brain barrier (BBB) by altering the expression and localization of key tight junction proteins. nih.gov Tight junctions are critical structures that regulate the passage of substances between the endothelial cells of the BBB.

Exposure of rBMVECs to Aβ(25-35) amide has been shown to increase the permeability of the BBB model. nih.gov This is achieved by directly affecting the levels of crucial tight junction proteins. Specifically, treatment with Aβ(25-35) amide leads to a decrease in the expression of Zonula Occludens-1 (ZO-1). nih.gov ZO-1 is a cytoplasmic plaque protein that anchors transmembrane tight junction proteins to the actin cytoskeleton and is vital for maintaining the structural integrity of the tight junction complex.

The table below summarizes the observed changes in tight junction protein expression in rBMVECs following treatment with Aβ(25-35) amide.

| Tight Junction Protein | Effect of Aβ(25-35) amide Exposure | Reference |

| Zonula Occludens-1 (ZO-1) | Decreased Expression | nih.gov |

| Occludin | Increased Expression | nih.gov |

These findings suggest that Aβ(25-35) amide-induced neurotoxicity involves the structural and functional compromise of the BBB through the specific alteration of tight junction protein expression.

Role of RAGE Expression and Cellular Disarrangement

The interaction between this compound [Aβ(25-35) amide] and the Receptor for Advanced Glycation End products (RAGE) is a key factor in the neurotoxic effects observed in in vitro models of the blood-brain barrier (BBB). nih.gov RAGE is a multiligand receptor that is known to transport amyloid-beta peptides across the BBB. nih.gov

Studies on rat brain microvascular endothelial cells (rBMVECs) have shown that exposure to Aβ(25-35) amide leads to a significant upregulation of RAGE expression. nih.gov This increased expression of RAGE is particularly prominent in areas where the endothelial cell monolayer shows signs of disruption and cellular disarrangement. nih.gov This suggests a direct link between the presence of Aβ(25-35) amide, the upregulation of its receptor, and the physical breakdown of the endothelial barrier.

The binding of Aβ(25-35) amide to RAGE is believed to trigger a cascade of events that contribute to BBB dysfunction. Evidence suggests that this interaction is a precursor to increased BBB permeability and the subsequent neurotoxic effects. nih.gov The co-localization of high RAGE expression with areas of cellular disarray strongly indicates that the Aβ(25-35) amide-RAGE interaction is a critical step in compromising the integrity of the BBB. nih.gov

The table below outlines the key observations regarding RAGE expression and its consequences in an in vitro BBB model treated with Aβ(25-35) amide.

| Parameter | Observation in rBMVECs treated with Aβ(25-35) amide | Reference |

| RAGE Expression | Significantly increased | nih.gov |

| Cellular Arrangement | Monolayer disruption and cellular disarrangement | nih.gov |

| RAGE Localization | Highly expressed in zones of disarrangement | nih.gov |

In Vivo Pathophysiological Effects of Aβ 25 35 Amide in Animal Models

Neurodegenerative Processes in Experimental Animal Brains

Intracerebral injection of aggregated Aβ(25-35) amide in animal models triggers a cascade of neurodegenerative events, closely mimicking the pathology observed in Alzheimer's disease. nih.gov These processes include significant neuronal loss, robust inflammatory responses, and a marked increase in oxidative stress within the brain.

Neuronal Cell Death (Apoptosis, Necrosis)

The administration of Aβ(25-35) amide leads to substantial neuronal cell death in the brains of experimental animals. nih.govnih.gov Studies have demonstrated that this peptide fragment can induce both apoptosis (programmed cell death) and necrosis (cell death due to injury). nih.gov Electron microscopy of cortical primary cultures and PC12 cells exposed to Aβ(25-35) revealed cellular damage characteristic of necrosis, including vacuolization of the cytoplasm, breakdown of the Golgi apparatus and other membrane systems, and eventual cell lysis. nih.gov Other studies suggest that monomeric forms of Aβ(25-35) can trigger apoptotic signals, leading to cellular death. researchgate.net This neuronal loss is a key contributor to the cognitive deficits observed in these animal models. nih.gov For instance, focal deposition of beta-amyloid in the adult rat cerebral cortex resulted in profound neurodegenerative changes, including neuronal loss and degenerating neurons and neurites. nih.gov

Brain Inflammation and Microglial Activation

A hallmark of Aβ(25-35) amide injection is a significant inflammatory response in the brain, primarily mediated by the activation of microglia, the resident immune cells of the central nervous system. nih.govplos.org Upon encountering aggregated Aβ(25-35), microglia become activated, a state characterized by morphological changes and the release of pro-inflammatory cytokines. nih.govmdpi.com This activation is a natural response to clear the amyloid plaques. nih.gov However, this process also leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β, which in turn stimulate the generation of reactive oxygen species and nitric oxide, contributing to neuronal damage. nih.gov Studies have shown that Aβ can directly bind to microglial receptors like Dectin-1, triggering downstream signaling pathways that induce the expression of inflammatory factors. ijbs.com The inflammatory response is considered a key mechanism of neuronal damage following Aβ(25-35) injection. nih.gov

Cognitive and Behavioral Impairments

The neurodegenerative changes induced by Aβ(25-35) amide manifest as significant cognitive and behavioral deficits in animal models, particularly in the domains of learning and memory.

Learning and Memory Deficits (e.g., Passive Avoidance, Spatial Memory Tasks)

Animal models treated with Aβ(25-35) amide consistently exhibit impairments in learning and memory. nih.govnih.gov These deficits are assessed using a variety of behavioral tests. For instance, mice injected with Aβ(25-35) show impaired performance in the Y-maze test, indicating deficits in spatial short-term memory, and in the novel-object recognition test, revealing impairments in visual recognition memory. nih.gov Similarly, studies using the Morris water maze have demonstrated that Aβ(25-35) injection leads to significant impairments in spatial reference and working-like memory. nih.gov Performance in passive avoidance tasks is also compromised, reflecting deficits in long-term memory. These cognitive impairments are directly correlated with the extent of neuronal loss and other pathological changes in brain regions critical for memory, such as the hippocampus. nih.gov

Systemic Interactions and Broader Physiological Impacts

Table 1: Summary of In Vivo Pathophysiological Effects of Aβ(25-35) Amide

| Category | Specific Effect | Key Findings in Animal Models | Primary References |

|---|---|---|---|

| Neurodegenerative Processes | Neuronal Cell Death (Apoptosis, Necrosis) | Induces both apoptotic and necrotic cell death pathways in neurons. Leads to significant neuronal loss in the cerebral cortex and hippocampus. | nih.govnih.govnih.govresearchgate.net |

| Brain Inflammation and Microglial Activation | Triggers a robust inflammatory response characterized by the activation of microglia and the release of pro-inflammatory cytokines. | nih.govplos.orgmdpi.comijbs.com | |

| Increased Oxidative Stress Markers | Elevates levels of lipid peroxidation and nitrites. Increases markers like malondialdehyde (MDA) and decreases antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). | nih.govplos.orgresearchgate.netbohrium.com | |

| Cognitive and Behavioral Impairments | Learning and Memory Deficits | Impairs performance in passive avoidance, Y-maze, novel-object recognition, and Morris water maze tasks. | nih.govnih.gov |

| Systemic Interactions | Broader Physiological Impacts | Interacts with and damages mitochondria, leading to dysfunction. Can co-aggregate with other proteins like tau fragments. | nih.govacs.org |

Blood-Brain Barrier Disruption in Animal Models

The amyloid-beta protein fragment (25-35) amide, a key neurotoxic component of the full-length amyloid-beta peptide, has been shown in various animal models to be a potent initiator of blood-brain barrier (BBB) breakdown. This disruption is a critical event in the pathogenesis of neurodegenerative conditions, as it compromises the highly regulated microenvironment of the central nervous system. Research in this area has elucidated several mechanisms by which Aβ(25-35) amide compromises the integrity of the BBB, primarily focusing on endothelial cell damage, oxidative stress, and the alteration of tight junction proteins.

In vivo studies, often involving intracerebral injections of Aβ(25-35) amide in rodents, have consistently demonstrated an increase in BBB permeability. This is typically measured by the extravasation of tracers, such as Evans blue dye or sodium fluorescein, from the bloodstream into the brain parenchyma. The leakage of these tracers is indicative of a compromised barrier, allowing potentially harmful blood-borne substances to enter the brain.

The mechanisms underlying this Aβ(25-35) amide-induced BBB disruption are multifaceted. A primary pathway involves the induction of oxidative stress within the cerebral microvascular endothelial cells that form the barrier. nih.gov Aβ(25-35) amide has been shown to increase the production of reactive oxygen species (ROS) and decrease levels of protective antioxidants like glutathione. nih.govutmb.edunih.gov This oxidative imbalance damages cellular components, including the lipid membranes and proteins that are essential for barrier function. nih.gov

Furthermore, Aβ(25-35) amide directly impacts the tight junction protein complexes that seal the space between adjacent endothelial cells, which is crucial for restricting paracellular diffusion. Studies have revealed that exposure to Aβ(25-35) amide leads to a significant alteration in the expression and organization of key tight junction proteins. nih.govutmb.edunih.gov For instance, research using rat brain microvascular endothelial cells has shown that Aβ(25-35) amide can decrease the expression of Zonula Occludens-1 (ZO-1) while increasing the expression of occludin, leading to a disorganized and permeable cell monolayer. utmb.edunih.gov This redistribution and degradation of tight junction proteins are a direct cause of increased BBB permeability. nih.gov

The interaction between Aβ(25-35) amide and the Receptor for Advanced Glycation End Products (RAGE) on endothelial cells is another critical aspect. utmb.edunih.govfrontiersin.org This binding is known to trigger a cascade of intracellular signaling events that promote inflammation and oxidative stress, further exacerbating BBB damage. utmb.edunih.govfrontiersin.orgnih.gov Studies have shown that Aβ(25-35) amide increases RAGE expression, particularly in areas of cellular disarrangement within the BBB, suggesting a feed-forward mechanism of toxicity. utmb.edunih.gov The resulting neuroinflammation, characterized by glial activation, also contributes to the breakdown of the barrier. plos.orgnih.gov

The following table summarizes key findings from studies investigating the effects of Aβ(25-35) amide on the blood-brain barrier in animal and cellular models.

Interactive Data Table: Effects of Aβ(25-35) amide on the Blood-Brain Barrier

| Model System | Key Findings | Mechanistic Insights |

|---|---|---|

| Rat Brain Microvascular Endothelial Cells (rBMVECs) | Increased BBB permeability; Decreased cell viability; Increased cellular necrosis. utmb.edunih.gov | Increased production of Reactive Oxygen Species (ROS); Decreased Glutathione Peroxidase; Altered expression of tight junction proteins (decreased ZO-1, increased occludin). utmb.edunih.gov |

| Rat Hippocampus (in vivo) | Increased RAGE expression. utmb.edunih.gov | Likely contributes to neurotoxic effects and compromises BBB function through RAGE interaction. utmb.edunih.gov |

| Rat Models (in vivo) | Induction of oxidative stress; Decreased glutathione levels. nih.gov | Oxidative stress leads to increased BBB permeability and degradation of tight junction proteins. nih.gov |

| Rat Models (in vivo) | Glial activation; Perturbation of acetylcholine (B1216132) homeostasis; Hippocampal morphological alterations. nih.gov | Aβ(25-35) amide presence shown in various brain structures for over 3 weeks, indicating sustained insult. nih.gov |

Interactions of Aβ 25 35 Amide with Biological Components

Membrane Interactions and Permeabilization

The interaction of Aβ(25-35) with cell membranes is a critical aspect of its biological function, influencing membrane integrity and function.

Aβ(25-35) demonstrates a notable affinity for lipid bilayers, the fundamental structure of cell membranes. Research indicates that this peptide fragment can readily associate with and integrate into these membranes. nih.gov The hydrophobic nature of the Aβ(25-35) sequence is a key driver of this interaction, facilitating its insertion into the hydrophobic core of the lipid bilayer. nih.govuni-duesseldorf.de Studies using techniques like Electron Spin Resonance (ESR) spectroscopy have shown that Aβ(25-35) can be accommodated within the interfacial region of the membrane. nih.gov The process of interaction can be categorized into three phases: localization in the surrounding water layer, binding to the membrane surface, and insertion into the membrane, with a high propensity for the latter. nih.gov This integration can lead to significant alterations in the membrane's physical properties.

The composition of the lipid bilayer, particularly the presence of cholesterol, plays a crucial role in modulating the interaction with Aβ(25-35). nih.govfrontiersin.org Low cholesterol levels appear to favor the penetration of the peptide into the membrane. frontiersin.org Furthermore, the interaction is not static; it can induce changes within the membrane itself, such as the redistribution of cholesterol. frontiersin.org

| Aspect of Interaction | Key Findings | Primary Driving Force |

|---|---|---|

| Affinity | High affinity for lipid bilayers. | Hydrophobicity of the peptide. nih.govuni-duesseldorf.de |

| Integration | Readily integrates into the membrane core. nih.gov | Favorable energetic interactions. |

| Localization | Can exist in the water layer, membrane-bound, or membrane-inserted. nih.gov | Concentration and local environment. |

| Influence of Cholesterol | Modulates the extent of peptide penetration. nih.govfrontiersin.org | Changes in membrane fluidity and packing. |

The physical state of the membrane, specifically its fluidity and surface charge, significantly influences the nature and extent of its interaction with Aβ(25-35). Membrane fluidity, which is the ease of movement of lipid molecules within the bilayer, can impact the peptide's ability to insert and aggregate. frontiersin.org Studies have shown that Aβ can alter membrane fluidity. frontiersin.org

The electrostatic charge on the membrane surface is another critical determinant. uni-duesseldorf.de Negatively charged (anionic) lipids, for instance, can facilitate the attraction and binding of the positively charged regions of amyloid peptides through electrostatic interactions. nih.gov This initial electrostatic attraction can promote a conformational change in the peptide, often leading to an increase in β-sheet structure, a hallmark of amyloid aggregation. nih.govnih.gov The interaction of Aβ(25-35) with negatively charged phospholipid vesicles has been shown to induce a β-sheet conformation. nih.gov The charge density of the membrane can therefore dictate whether the peptide primarily adsorbs to the surface or inserts into the hydrophobic core. frontiersin.org

| Membrane Property | Influence on Aβ(25-35) Interaction | Observed Outcome |

|---|---|---|

| Fluidity | Affects the ease of peptide insertion and aggregation. frontiersin.org | Aβ can, in turn, alter membrane fluidity. frontiersin.org |

| Charge Density (Anionic) | Promotes electrostatic attraction and binding. nih.gov | Induces β-sheet conformation and facilitates aggregation. nih.govnih.gov |

| Charge Density (Neutral) | Favors peptide insertion over surface adsorption. frontiersin.org | Different interaction dynamics compared to charged membranes. |

A significant consequence of the interaction between Aβ(25-35) and lipid bilayers is the potential for membrane permeabilization, which is often explained by the "pore formation hypothesis". According to this model, Aβ peptides can self-assemble within the membrane to form channel-like structures or pores. nih.gov These pores can disrupt the normal barrier function of the cell membrane, leading to uncontrolled ion flux, such as an influx of Ca²⁺ ions, which can be detrimental to the cell. nih.gov

Biophysical studies have provided evidence for the formation of these pores by Aβ(25-35). nih.gov The structure of these pores is thought to be β-barrel-like, formed by multiple peptide strands. nih.gov The formation and stability of these pores can be influenced by the lipid environment, including the presence of cholesterol. nih.gov Computational studies and molecular dynamics simulations have further supported the idea that Aβ peptides can form transmembrane channels. nih.gov

Interactions with Endogenous Proteins and Peptides

Beyond its interactions with membranes, Aβ(25-35) also engages with a variety of endogenous proteins and peptides, modulating their function and cellular processes.

Albumin, the most abundant protein in blood plasma, has been shown to interact with amyloid-beta peptides, including the Aβ(25-35) fragment. This interaction can have a protective effect, as albumin can sequester Aβ peptides, potentially preventing their aggregation and toxic effects. nih.gov The formation of Aβ-albumin complexes occurs extracellularly. researchgate.netnih.gov

Interestingly, the interaction with Aβ(25-35) can modulate the endocytosis of albumin. researchgate.netnih.gov While albumin is normally taken up by cells, the presence of Aβ can interfere with the normal trafficking of endosomes, preventing their fusion with lysosomes for degradation. researchgate.netnih.gov This suggests that Aβ(25-35) can disrupt normal cellular processes by altering the handling of essential proteins like albumin. researchgate.netnih.gov

Calmodulin (CaM) and Calbindin-D28k are crucial calcium-binding proteins involved in calcium signaling and homeostasis within neurons. nih.govnih.gov Aβ oligomers, and specifically the Aβ(25-35) fragment, have been found to bind to both CaM and Calbindin-D28k. nih.govresearchgate.net This binding is of high affinity, with dissociation constants in the nanomolar range for the full-length Aβ. researchgate.net

The interaction with these calcium-binding proteins is significant because dysregulation of calcium homeostasis is a key feature of cellular dysfunction in various neurodegenerative conditions. By binding to CaM and Calbindin-D28k, Aβ(25-35) can potentially interfere with their ability to buffer calcium and participate in calcium-dependent signaling pathways. nih.govnih.gov The hydrophobic C-terminal domain of Aβ is thought to be important for this interaction. researchgate.net

| Endogenous Protein | Nature of Interaction with Aβ(25-35) | Potential Consequence |

|---|---|---|

| Albumin | Extracellular binding and complex formation. researchgate.netnih.gov | Modulation of albumin endocytosis and sequestration of Aβ. nih.govresearchgate.netnih.gov |

| Calmodulin (CaM) | High-affinity binding. nih.govresearchgate.net | Interference with calcium signaling and homeostasis. nih.govnih.gov |

| Calbindin-D28k | High-affinity binding. nih.govresearchgate.net | Disruption of calcium buffering capacity. nih.gov |

Cross-Talk with Tau Protein

The interaction between Amyloid beta-protein (25-35) amide (Aβ(25-35)) and the Tau protein is a critical area of research, as both molecules are central to the pathology of Alzheimer's disease. Studies often utilize fragments of both proteins, such as Aβ(25-35) and Tau peptides containing the microtubule-binding domain, to investigate their cross-talk.

Research has shown that Aβ(25-35) can induce the aggregation of the full-length Tau protein and specific Tau peptides. nih.gov Electron microscopy and chromatography analyses have indicated that Aβ(25-35) promotes the polymerization of Tau peptides, particularly in the presence of polyanions like heparin. nih.gov Conversely, the presence of the Tau peptide appears to reduce the aggregation of Aβ(25-35). nih.gov This suggests a reciprocal relationship where each peptide influences the aggregation state of the other.

Investigations at the oligomeric level using acetylated and amidated fragments, Ac-Aβ(25-35)-NH₂ and Ac-Tau(273-284)-NH₂, have provided detailed insights into their co-aggregation. acs.orgmedchemexpress.com These fragments are used as experimental models because they both contain hydrophobic sequences that facilitate amyloid fibril formation. acs.orgmdpi.comresearchgate.net Ion mobility-mass spectrometry (IM-MS) experiments have directly observed the formation of heterooligomers, complexes containing both Aβ and Tau fragments. acs.org The binding affinity between the two peptides is high, and the interaction alters the self-assembly process for both. acs.org

| Interacting Molecules | Experimental Technique(s) | Key Findings | Reference |

|---|---|---|---|

| Aβ(25-35) and Tau protein/Tau peptide 1/2R | Chromatography, Electron Microscopy, Surface Plasmon Resonance (SPR) | Aβ(25-35) induces aggregation of Tau protein and its peptide fragment. Tau peptide decreases Aβ(25-35) aggregation. | nih.gov |

| Ac-Aβ(25–35)-NH₂ and Ac-Tau(273–284)-NH₂ | Ion Mobility-Mass Spectrometry (IM-MS), Atomic Force Microscopy (AFM) | Direct observation of heterooligomer formation. Tau fragment reduces Aβ(25-35) fibril formation but promotes granular aggregates. | acs.org |

| Aβ(25–35)-NH₂ and Tau(273–284) | Experimental model investigation | The Tau fragment acts as a fibrillogenic inhibitor of the Aβ fragment, reducing its aggregation propensity. | mdpi.comnih.gov |

Interactions with Chaperone Proteins (Prefoldin) and Neuropeptides

The cellular interactions of Aβ are not limited to other amyloidogenic proteins. Molecular chaperones, which are responsible for protein folding, assembly, and transport, also play a role. riken.jp One such chaperone, prefoldin (PFD), has been identified as an interacting partner of Aβ. mdpi.comresearchgate.net Following internalization into neuronal cells, Aβ can interact with intracellular proteins like prefoldin. mdpi.comresearchgate.net This interaction is thought to be involved in redistributing the Aβ peptide throughout the neuron, which may facilitate its subsequent interaction with other proteins, including Tau. mdpi.comresearchgate.net

Neuropeptides are also being investigated for their potential to interact with and modulate the aggregation of Aβ peptides. Research has focused on designing neuropeptide-based drugs with the ability to break the β-sheet structure characteristic of amyloid fibrils. mdpi.com Certain pentapeptides, for example, are designed to act as ligands that bind to Aβ and inhibit the formation of amyloid fibrils. mdpi.com The mechanism is thought to involve the intercalation of the neuropeptide among the Aβ monomers, thereby disrupting the β-sheet structure. mdpi.com By targeting the crucial fragment of Aβ responsible for β-sheet formation, these neuropeptides could prevent the elongation of Aβ fibrils. mdpi.com

| Interacting Molecule Class | Specific Example(s) | Nature of Interaction | Reference |

|---|---|---|---|

| Chaperone Protein | Prefoldin (PFD) | Aids in the redistribution of internalized Aβ within neuronal bodies, potentially leading to interactions with other proteins like Tau. | mdpi.comresearchgate.net |

| Neuropeptides | Designed β-sheet breaker peptides (e.g., based on 16KVLFF20) | Bind to Aβ and inhibit fibril formation by disrupting the β-sheet structure. | mdpi.com |

Enzyme Interactions (Acetylcholinesterase, Metalloproteinases)

Aβ(25-35) interacts with several key enzymes, influencing and being influenced by their activity. A notable interaction is with acetylcholinesterase (AChE), an enzyme that is found associated with the amyloid plaques in Alzheimer's disease. nih.govresearchgate.net AChE can form a stable complex with Aβ peptides during their assembly into filaments, which accelerates the aggregation process and increases the neurotoxicity of the resulting fibrils. nih.govresearchgate.net The Aβ(25-35) fragment is implicated in this interaction. nih.govnih.gov Studies have shown that Aβ(25-35) can reduce acetylcholine (B1216132) levels in neuronal cell lines. nih.gov The interaction between Aβ and AChE can be modulated by other molecules, such as ATP, which has been found to weaken the Aβ-AChE interaction. nih.gov